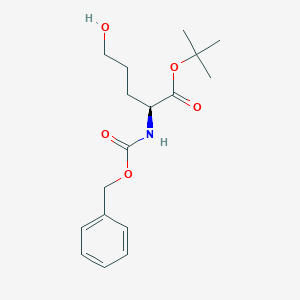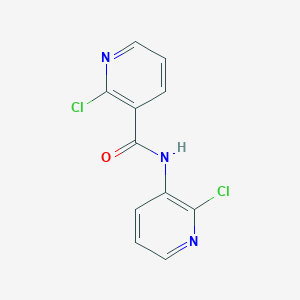![molecular formula C11H13BrO2S B180468 Ethyl-2-Brom-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat CAS No. 150108-66-0](/img/structure/B180468.png)
Ethyl-2-Brom-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat
Übersicht
Beschreibung
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is an active pharmaceutical intermediate . It has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis
The amino-ester of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one 8, which was reacted with some alkylating agents leading to alkylation at nitrogen . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität in der Krebsforschung
Die Verbindung wurde bei der Entwicklung und Synthese neuer Verbindungsserien eingesetzt, die sich durch einen 3′,4′,5′-Trimethoxyanilino-Rest und eine Cyano- oder Alkoxycarbonylgruppe auszeichnen. Diese Verbindungen zeigten eine antiproliferative Aktivität an einer Reihe von Krebszelllinien, Hemmung der Tubulinpolymerisation und Zellzykluseffekte, was sie für die Krebsforschung bedeutsam macht .
Pharmazeutische Zwischenprodukte
Ethyl-2-Brom-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat dient als ein aktives pharmazeutisches Zwischenprodukt. Es wurde bei der Kondensation mit Salicylaldehyd verwendet, um eine potentiell dreizähnige Schiff-Base (HSAT) zu erhalten, die eine Reihe von Kupfer(II)-Komplexen bildete .
Herstellung von Thienopyrimidin-Derivaten
Diese Verbindung wird zur Herstellung von Thienopyrimidin-Derivaten verwendet, die für verschiedene biochemische Anwendungen wichtig sind, einschließlich der Arzneimittelfindung und -entwicklung .
Synthese von Azofarbstoffen
Es ist auch an der Synthese von Azofarbstoffen beteiligt, die weit verbreitet zur Färbung von Textilien, Lederwaren und Lebensmitteln verwendet werden .
Antimikrobielle Anwendungen
Eine Reihe von Ethyl-2-(substituierten Benzylidenamino)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat-Derivaten wurde unter Verwendung der Gewald-Synthese hergestellt. Diese Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht .
Referenzstandards für pharmazeutische Prüfungen
Ethyl-2-Brom-4,5,6,7-tetrahydrobenzo-[b]thiophen-3-carboxylat ist als hochwertiger Referenzstandard für den Kauf erhältlich, der bei pharmazeutischen Prüfungen eingesetzt wird, um präzise Ergebnisse zu gewährleisten .
Wirkmechanismus
Target of Action
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . . These properties may impact the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may have multiple effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUTJDRKGFWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595300 | |
| Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150108-66-0 | |
| Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the synthesis of thieno[2,3-c]chromen-4-ones?
A1: Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a crucial starting material in the synthesis of 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. The synthetic route involves a Suzuki cross-coupling reaction between Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and various ortho-methoxy phenylboronic acids. This reaction results in arylated products, which are then subjected to a BBr3-mediated lactonization to yield the final 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)





![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)





![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)
